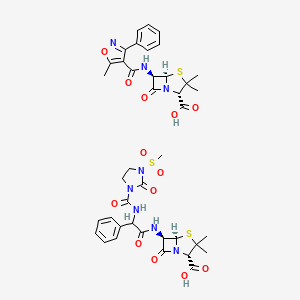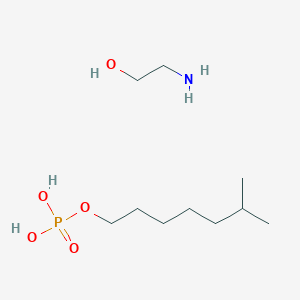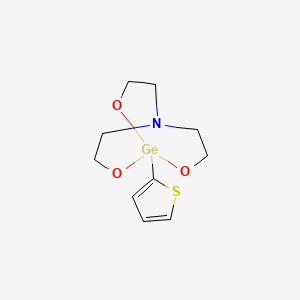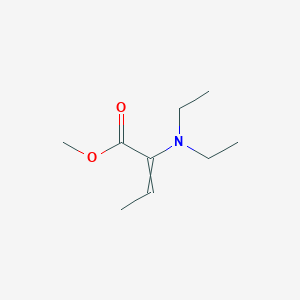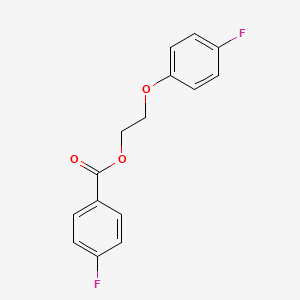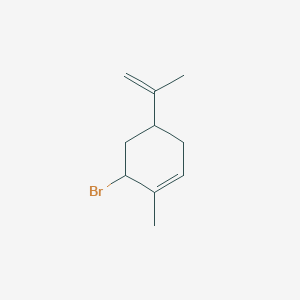
6-Bromo-1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene is an organic compound that belongs to the class of brominated cyclohexenes. This compound is characterized by the presence of a bromine atom, a methyl group, and a prop-1-en-2-yl group attached to a cyclohexene ring. It is a derivative of limonene, a naturally occurring compound found in the oil of citrus fruits .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene can be achieved through various methods. One common method involves the bromination of 1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene using N-bromosuccinimide (NBS) as the brominating agent . The reaction typically takes place in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced monitoring techniques can help optimize reaction conditions and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3).
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include alcohols, ethers, and amines.
Elimination Reactions: Products include alkenes.
Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.
Applications De Recherche Scientifique
6-Bromo-1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of fragrances, flavors, and other fine chemicals
Mécanisme D'action
The mechanism of action of 6-Bromo-1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene involves its interaction with specific molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, to exert their effects. The exact molecular pathways involved depend on the specific application and the nature of the derivatives formed .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-4-(prop-1-en-2-yl)cyclohex-1-ene: This compound lacks the bromine atom and is a precursor to 6-Bromo-1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene.
Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate: This compound has a carboxylate group instead of a bromine atom.
(1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol: This compound has a hydroxyl group instead of a bromine atom.
Uniqueness
This compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. The bromine atom allows for selective substitution and elimination reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
71305-75-4 |
|---|---|
Formule moléculaire |
C10H15Br |
Poids moléculaire |
215.13 g/mol |
Nom IUPAC |
6-bromo-1-methyl-4-prop-1-en-2-ylcyclohexene |
InChI |
InChI=1S/C10H15Br/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-10H,1,5-6H2,2-3H3 |
Clé InChI |
DOQQTQJFIBOMGF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(CC1Br)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


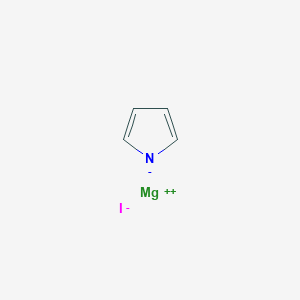
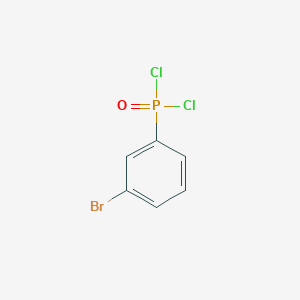
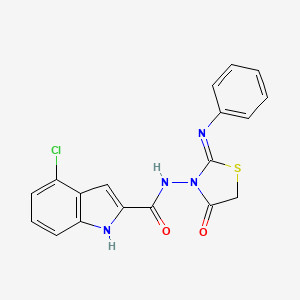
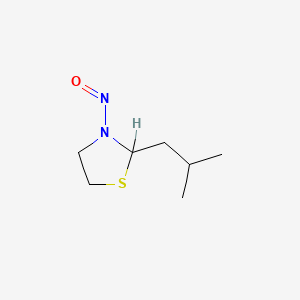
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt](/img/structure/B14469542.png)
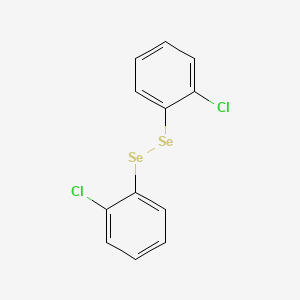
![2-[1-(4-Bromophenyl)ethyl]phenol](/img/structure/B14469554.png)
![3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde](/img/structure/B14469562.png)

